Caffeic acid pentyl ester can be derived from caffeic acid, which is prevalent in foods such as coffee, fruits, and vegetables. The compound is part of the broader family of phenolic compounds, known for their antioxidant properties. Caffeic acid itself is synthesized through the phenylpropanoid pathway in plants, beginning with the amino acids phenylalanine or tyrosine, leading to the production of 4-coumaric acid, which subsequently forms caffeic acid .
The synthesis of E-Caffeic acid pentyl ester can be achieved through several methods:
E-Caffeic acid pentyl ester has a molecular formula of CHO and a molecular weight of approximately 222.28 g/mol. The structure consists of a caffeic acid moiety linked to a pentyl group via an ester bond.
The structural representation can be summarized as follows:
E-Caffeic acid pentyl ester participates in various chemical reactions typical for esters:
E-Caffeic acid pentyl ester exhibits various biological activities primarily attributed to its antioxidant properties. Its mechanism of action includes:
E-Caffeic acid pentyl ester is relatively stable under normal conditions but may degrade when exposed to strong acids or bases over extended periods.
E-Caffeic acid pentyl ester has several scientific applications:
E-Caffeic acid pentyl ester (CAPent; CAS 136944-11-1) is a semi-synthetic alkyl ester derivative of caffeic acid (3,4-dihydroxycinnamic acid) with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol [1] [10]. Structurally, it consists of:
This esterification significantly alters physicochemical properties compared to caffeic acid:
Table 1: Key Chemical Identifiers of E-Caffeic Acid Pentyl Ester
Property | Value/Descriptor |
---|---|
CAS Registry Number | 136944-11-1 |
IUPAC Name | Pentyl (E)-3-(3,4-dihydroxyphenyl)acrylate |
Molecular Formula | C₁₄H₁₈O₄ |
Molecular Weight | 250.29 g/mol |
Lipophilicity (logP) | ~2.8 (predicted) |
Key NMR Signals (CDCl₃) | δ 7.55 (H-β), 6.30 (H-α), 167.5 (C=O) |
While caffeic acid is ubiquitous in plants (e.g., coffee, fruits, propolis), the pentyl ester is predominantly synthetic rather than naturally abundant [5] [8]. Its potential biosynthetic route mirrors endogenous ester formation:
Natural analogues suggest ecological roles:
Despite the scarcity of reported natural CAPent, its structural similarity to bioactive caffeate esters implies potential undiscovered natural sources or rapid metabolic turnover in planta.
CAPent emerged in the 1990s as part of systematic efforts to:
Table 2: Evolution of Key Caffeic Acid Derivatives in Research
Compound | Discovery/Development Era | Primary Research Focus |
---|---|---|
Caffeic Acid (CA) | 1930s | Antioxidant mechanisms, plant biochemistry |
Caffeic Acid Phenethyl Ester (CAPE) | 1980s-1990s | Anti-inflammatory, anticancer targets (NF-κB) |
Methyl/Ethyl Caffeates | 1990s | Pharmacokinetic optimization |
Pentyl Caffeate (CAPent) | Late 1990s | Lipophilicity-neuroprotection balance |
Fluorescent caffeate probes | 2010s | Cellular uptake and localization |
Key pharmacological milestones include:
The compound remains a tool molecule for studying catechol-based redox modulation and a candidate for neurodegenerative and oncological applications.
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